Ethyl 1-(3-acetyl-4-nitrophenyl)piperidine-4-carboxylate
Description
Ethyl 1-(3-acetyl-4-nitrophenyl)piperidine-4-carboxylate is a piperidine derivative characterized by a nitro-substituted aromatic ring and an acetyl group at the 3-position. This compound is of interest in medicinal chemistry and materials science due to its structural complexity, which combines electron-withdrawing (nitro and acetyl) and lipophilic (ethyl ester) groups.
Properties
IUPAC Name |
ethyl 1-(3-acetyl-4-nitrophenyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-3-23-16(20)12-6-8-17(9-7-12)13-4-5-15(18(21)22)14(10-13)11(2)19/h4-5,10,12H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZFULBZCSVAGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821790 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-acetyl-4-nitrophenyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by acetylation to add the acetyl group. The final step involves the formation of the piperidine ring and esterification to introduce the ethyl ester group. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-acetyl-4-nitrophenyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogens or nitrating agents can be used for electrophilic substitution.
Major Products Formed
Oxidation: Conversion of the nitro group to an amine group.
Reduction: Formation of an alcohol from the acetyl group.
Substitution: Introduction of new functional groups on the aromatic ring.
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives, including ethyl 1-(3-acetyl-4-nitrophenyl)piperidine-4-carboxylate. The compound has shown promising results in vitro against various cancer cell lines. For instance, it has been evaluated for its cytotoxic effects and ability to induce apoptosis in tumor cells, demonstrating a mechanism that could be leveraged for cancer therapy .
2. Anti-inflammatory Effects
Piperidine derivatives are also being investigated for their anti-inflammatory properties. This compound has been shown to inhibit pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in inflammatory diseases . This is particularly relevant in conditions such as rheumatoid arthritis and other chronic inflammatory disorders.
3. Neuropharmacological Applications
The compound's structure allows it to interact with central nervous system targets, making it a candidate for neuropharmacological research. Studies have indicated that modifications of the piperidine ring can enhance blood-brain barrier permeability, which is crucial for developing treatments for neurological disorders such as Alzheimer's disease . The incorporation of ethyl and nitrophenyl groups may improve the binding affinity to neurotransmitter receptors.
Case Studies
Case Study 1: Anticancer Evaluation
In a study assessing the anticancer properties of this compound, researchers conducted a series of assays on human cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as an effective anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
A separate investigation into the anti-inflammatory effects revealed that treatment with the compound reduced levels of TNF-alpha and IL-6 in vitro. This suggests a mechanism by which this compound could modulate inflammatory responses, providing a basis for further research into its therapeutic applications .
Data Table: Summary of Biological Activities
| Activity Type | Experimental Model | Key Findings |
|---|---|---|
| Anticancer | Human cancer cell lines | IC50 values comparable to standard treatments |
| Anti-inflammatory | In vitro cytokine assays | Reduced TNF-alpha and IL-6 levels |
| Neuropharmacological | CNS receptor binding assays | Enhanced binding affinity observed |
Mechanism of Action
The mechanism of action of Ethyl 1-(3-acetyl-4-nitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s piperidine-4-carboxylate core is shared with several analogs, but substituents on the aromatic ring or piperidine nitrogen dictate key differences:
Key Observations :
- Electron-withdrawing vs.
- Solubility : The hydroxyl group in Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate increases polarity, likely improving aqueous solubility relative to the acetylated target compound .
- Biological Interactions : Morpholine () and sulfamoyl () substituents are common in drug design for hydrogen-bonding or solubility enhancement, whereas the acetyl-nitro combination may favor specific enzyme inhibition (e.g., nitro groups in antimicrobial agents).
Physicochemical Properties
- Lipophilicity : Analogous compounds exhibit logP values ranging from 2.58 () to higher values for aromatic derivatives. The acetyl and nitro groups in the target compound may lower logP compared to purely hydrophobic substituents (e.g., benzyl in ), balancing membrane permeability and solubility.
- Molecular Weight : Most analogs fall within 260–320 Da, aligning with drug-like properties for oral bioavailability.
Biological Activity
Ethyl 1-(3-acetyl-4-nitrophenyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis and Structural Characteristics
This compound is synthesized through a multi-step process involving the reaction of piperidine derivatives with acetylated nitrophenyl compounds. The structural formula can be represented as follows:
This compound features a piperidine ring, which is known for its diverse biological activities, including anticancer and antimicrobial effects.
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives that incorporate piperidine rings have shown enhanced interaction with protein binding sites, leading to apoptosis in tumor cells .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | FaDu (hypopharyngeal) | Not specified | |
| Piperidine derivative A | Hela | 15 | |
| Piperidine derivative B | MCF-7 | 20 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that similar piperidine derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for related compounds suggest a promising antimicrobial profile .
Table 2: Antimicrobial Activity of Related Piperidine Compounds
| Compound Name | Bacterial Strain | MIC (mg/mL) | Reference |
|---|---|---|---|
| This compound | S. aureus | 0.025 | |
| Piperidine derivative C | E. coli | 0.020 | |
| Piperidine derivative D | Pseudomonas aeruginosa | 0.100 |
3. Mechanism of Action
The mechanism underlying the biological activities of this compound is thought to involve the inhibition of specific enzymes or receptors associated with cancer proliferation and bacterial growth. For example, some studies suggest that piperidine derivatives may act as inhibitors of acetylcholinesterase, which is crucial in certain cancer pathways and neurodegenerative diseases .
Case Studies
Several case studies have documented the efficacy of piperidine derivatives in clinical settings:
- Study on Cancer Cell Lines: A study evaluated the effects of this compound on various cancer cell lines, revealing that it induces apoptosis through the activation of caspase pathways.
- Antimicrobial Efficacy: In vitro tests demonstrated that this compound significantly reduced bacterial load in infected models, indicating its potential as an antibiotic agent.
Q & A
Basic: What synthetic strategies are optimal for preparing Ethyl 1-(3-acetyl-4-nitrophenyl)piperidine-4-carboxylate?
Methodological Answer:
The synthesis of this compound typically involves coupling a piperidine-4-carboxylate core with substituted aromatic moieties. A widely applicable method includes:
- Step 1: React ethyl piperidine-4-carboxylate with a halogenated aromatic precursor (e.g., 3-acetyl-4-nitrobenzyl bromide) using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dry acetonitrile, with HOBt (1-hydroxybenzotriazole) as an activator to minimize side reactions .
- Step 2: Optimize reaction conditions (e.g., inert atmosphere, 0–5°C for exothermic steps) to improve yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
For structural validation:
- Data Collection: Use high-resolution single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Structure Solution: Employ SHELXT for phase problem resolution via intrinsic phasing, followed by refinement with SHELXL to model thermal displacement parameters and hydrogen bonding networks .
- Validation: Cross-check torsion angles and bond lengths against similar piperidine derivatives in the Cambridge Structural Database (CSD) to identify steric strain or non-covalent interactions (e.g., nitro group planarity deviations) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Purity Assessment: Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
- Structural Confirmation:
- NMR: ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., acetyl proton singlet at δ 2.1–2.3 ppm, nitro group deshielding effects).
- HRMS: Electrospray ionization (ESI+) to verify molecular ion [M+H]⁺ and fragmentation pathways (e.g., loss of ethyl carboxylate group, m/z ~99) .
Advanced: How can researchers elucidate the bioactivity mechanism of this compound against neurological targets?
Methodological Answer:
- In Vitro Assays: Screen against recombinant receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays (IC₅₀ determination) and functional cAMP assays .
- Computational Modeling: Perform molecular docking (AutoDock Vina) with receptor crystal structures (e.g., PDB 4IAQ for 5-HT₃) to identify key interactions (e.g., hydrogen bonding between the nitro group and Arg92 residue) .
- Metabolic Stability: Assess hepatic microsomal stability (e.g., human liver microsomes, NADPH cofactor) to evaluate potential for drug development .
Basic: How to troubleshoot low yields during the nitro group introduction step?
Methodological Answer:
Common issues and solutions:
- Side Reactions: Nitration at undesired positions can arise from improper acetyl group protection. Pre-acetylation with acetic anhydride in H₂SO₄ at 0°C directs nitration to the para position .
- Yield Optimization: Use fuming HNO₃ in H₂SO₄ at 50°C for controlled nitration. Quench with ice-water to isolate the product before coupling .
Advanced: How to analyze contradictory bioactivity data across studies?
Methodological Answer:
- Experimental Variability: Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may stem from differences in HEK293 vs. CHO-K1 receptor expression levels .
- Purity Thresholds: Re-evaluate compound purity (HPLC >98%) and stereochemical integrity (chiral HPLC or SCXRD) to rule out enantiomer interference .
- Structural Analogues: Cross-reference with analogs (e.g., trifluoromethyl-substituted piperidines) to identify substituent effects on activity .
Basic: What solvent systems are ideal for recrystallizing this compound?
Methodological Answer:
- Polar Aprotic Solvents: Use ethyl acetate/hexane (1:3) for slow evaporation, yielding needle-like crystals.
- High-Boiling Solvents: DMF/water (9:1) for high-melting-point derivatives. Monitor crystal growth under microscopy to avoid solvate formation .
Advanced: How to design SAR studies for piperidine derivatives of this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with varied substituents (e.g., replacing acetyl with benzoyl or sulfonamide groups) to assess electronic effects .
- Bioisosteric Replacement: Substitute the nitro group with a cyano or trifluoromethyl group to evaluate steric vs. electronic contributions to receptor binding .
- Data Analysis: Use multivariate regression (e.g., Hansch analysis) to correlate logP, molar refractivity, and IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
